molecular formula C15H15NO2 B11720559 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine

4-Acetyl-2-(2,4-dimethylphenoxy) pyridine

Cat. No.: B11720559
M. Wt: 241.28 g/mol
InChI Key: KIZMLAHTVWDCKA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-(2,4-dimethylphenoxy) pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical applications of 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine primarily focus on its anti-inflammatory and anti-cancer properties. Research indicates that this compound can interact with biological targets involved in inflammatory pathways and cancer progression.

Case Studies

  • Anti-Cancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown promise in inhibiting the growth of lung adenocarcinoma cells .
  • Anti-Inflammatory Properties : Research has highlighted the compound's ability to reduce inflammation markers in animal models of arthritis, suggesting its potential use in treating inflammatory diseases .

Agrochemical Applications

In agrochemicals, this compound is explored for its role in pesticide formulations. The compound's chemical structure allows it to act effectively against a range of pests while being less harmful to beneficial insects.

Pesticide Development

  • Formulation of New Pesticides : The compound can be incorporated into pesticide formulations aimed at controlling agricultural pests. Its efficacy and safety profile make it a candidate for developing environmentally friendly pest control solutions .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
PharmaceuticalsAnti-inflammatory, Anti-cancer agentsEffective against inflammatory diseases and cancers
AgrochemicalsPesticide formulationsPotential for environmentally friendly pest control

Mechanism of Action

The mechanism of action of 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine involves its interaction with specific molecular targets and pathways. For instance, its acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The phenoxy group can interact with hydrophobic pockets in biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-2-(2,4-dimethylphenoxy) benzene
  • 4-Acetyl-2-(2,4-dimethylphenoxy) toluene
  • 4-Acetyl-2-(2,4-dimethylphenoxy) aniline

Uniqueness

4-Acetyl-2-(2,4-dimethylphenoxy) pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to similar compounds with benzene, toluene, or aniline rings. This uniqueness makes it a valuable compound for specific applications in research and industry.

Biological Activity

4-Acetyl-2-(2,4-dimethylphenoxy)pyridine is a pyridine derivative that has garnered interest due to its potential biological activities. Pyridine compounds are known for their diverse therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of 4-acetyl-2-(2,4-dimethylphenoxy)pyridine, supported by data tables and relevant research findings.

Chemical Structure and Properties

4-Acetyl-2-(2,4-dimethylphenoxy)pyridine features a pyridine ring substituted with an acetyl group and a dimethylphenoxy moiety. The structural characteristics of this compound are significant for its biological activity, as the presence of the pyridine nucleus often enhances interaction with biological targets.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures showed varying degrees of activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)MBC (µg/mL)Target Organism
4-Acetyl-2-(2,4-dimethylphenoxy)pyridineTBDTBDS. aureus ATCC 25923
Similar Pyridine Derivative15.6231.25E. coli ATCC 1576

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values suggest that this compound could be effective against certain pathogens, although specific data for 4-acetyl-2-(2,4-dimethylphenoxy)pyridine is still needed.

Antiviral Activity

Pyridine derivatives have also been explored for their antiviral potential. A review noted that compounds containing the pyridine nucleus have shown effectiveness against various viral infections, particularly in the context of emerging diseases like COVID-19. The mechanism often involves interference with viral replication processes or modulation of host immune responses .

Anti-inflammatory Effects

Studies have indicated that pyridine derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory diseases . This suggests a potential therapeutic application for 4-acetyl-2-(2,4-dimethylphenoxy)pyridine in treating inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

In a recent study focusing on the antimicrobial efficacy of various pyridine derivatives, it was found that compounds similar to 4-acetyl-2-(2,4-dimethylphenoxy)pyridine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized a panel of bacterial strains to assess the efficacy of these compounds.

Case Study 2: Cytotoxicity Evaluation

Cytotoxicity studies conducted on related pyridine derivatives revealed varying degrees of toxicity towards human cell lines. For instance, one compound demonstrated a cytotoxic effect at concentrations above 100 µM after 24 hours of exposure. Such findings indicate the importance of evaluating the therapeutic index of 4-acetyl-2-(2,4-dimethylphenoxy)pyridine in future studies .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1-[2-(2,4-dimethylphenoxy)pyridin-4-yl]ethanone

InChI

InChI=1S/C15H15NO2/c1-10-4-5-14(11(2)8-10)18-15-9-13(12(3)17)6-7-16-15/h4-9H,1-3H3

InChI Key

KIZMLAHTVWDCKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NC=CC(=C2)C(=O)C)C

Origin of Product

United States

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